4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

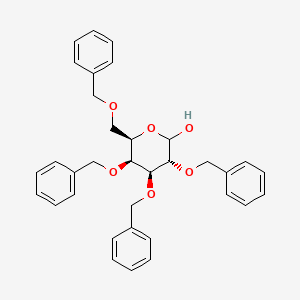

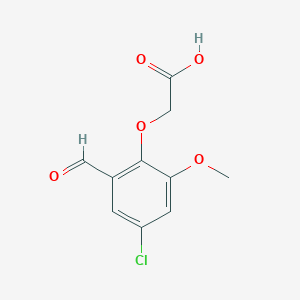

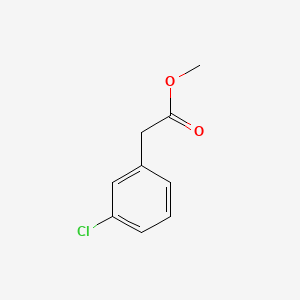

4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole, also known as 4-C-HPP, is a novel pyrazole compound that has been widely used in scientific research due to its unique properties and potential applications. It is a heterocyclic compound with a five-membered ring structure that contains two nitrogen atoms and one chlorine atom. 4-C-HPP has been studied extensively for its potential therapeutic applications, and has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Activity

Research on halopyrazole derivatives, which include compounds similar to 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole, has shown promising results in antimicrobial applications. A study by Siddiqui et al. (2013) synthesized novel halopyrazole derivatives and evaluated their in vitro antimicrobial activity. These compounds demonstrated good antibacterial and antifungal activities, indicating potential for use in antimicrobial treatments (Siddiqui et al., 2013).

Structural and Chemical Properties

The study of tautomeric equilibrium and molecular structure of phenylpyrazoles has been significant in understanding their applications. Aguilar‐Parrilla et al. (1992) used NMR spectroscopy and X-ray crystallography to investigate 3(5)-phenylpyrazoles. They found that these compounds exist as mixtures rich in the 3-phenyl tautomer in solution and are the same tautomer present in the solid state (Aguilar‐Parrilla et al., 1992).

Synthesis and Properties

The synthesis and properties of related phenylpyrazole derivatives have been a focus of research. For instance, Zvilichovsky and David (1983) prepared 3,5-diamino-4-phenylpyrazole and explored its reactions with various compounds. This study contributes to understanding the reactivity and potential applications of phenylpyrazole derivatives (Zvilichovsky & David, 1983).

Insecticidal Applications

Phenylpyrazole derivatives have been investigated for their potential use as insecticides. Cole et al. (1993) studied the action of phenylpyrazole insecticides at the GABA-gated chloride channel, revealing insights into their insecticidal mechanism and potential applications (Cole et al., 1993).

Antibacterial and Insecticidal Activities

The combination of antibacterial and insecticidal properties in phenylpyrazole derivatives has been explored. Guo et al. (2017) synthesized novel N-phenylpyrazole fraxinellone hybrid compounds and evaluated their antibacterial and insecticidal activities. These compounds exhibited promising results, highlighting their potential as dual-purpose agents (Guo et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have analgesic effects , suggesting potential targets could be pain receptors or pathways.

Mode of Action

Based on the analgesic effects of related compounds , it can be hypothesized that this compound may interact with its targets to modulate pain signaling, leading to a reduction in perceived pain.

Biochemical Pathways

Related compounds have been shown to have effects on pain pathways , suggesting that this compound may also interact with similar biochemical pathways.

Result of Action

Related compounds have been shown to have analgesic effects , suggesting that this compound may also have similar effects.

Propriétés

IUPAC Name |

4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKCAMSFEKHPOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF7N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371467 |

Source

|

| Record name | 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole | |

CAS RN |

247220-85-5 |

Source

|

| Record name | 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)

![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)